propyl 4-({8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate
CAS No.: 724741-09-7
Cat. No.: VC21497134
Molecular Formula: C25H29NO6
Molecular Weight: 439.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 724741-09-7 |
|---|---|
| Molecular Formula | C25H29NO6 |
| Molecular Weight | 439.5g/mol |
| IUPAC Name | propyl 4-[8-(diethylaminomethyl)-7-hydroxy-2-methyl-4-oxochromen-3-yl]oxybenzoate |
| Standard InChI | InChI=1S/C25H29NO6/c1-5-14-30-25(29)17-8-10-18(11-9-17)32-23-16(4)31-24-19(22(23)28)12-13-21(27)20(24)15-26(6-2)7-3/h8-13,27H,5-7,14-15H2,1-4H3 |
| Standard InChI Key | QNFNYEMAXLJBMX-UHFFFAOYSA-N |
| SMILES | CCCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN(CC)CC)O)C |
| Canonical SMILES | CCCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3C[NH+](CC)CC)[O-])C |
Introduction
Propyl 4-({8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate is a complex organic compound that combines elements of chromene and benzoate chemistry. This compound is not directly referenced in the provided search results, but its components can be analyzed based on related chemical structures and principles.
Potential Applications
Given its structure, this compound could have potential applications in pharmaceuticals or biomedical research. The chromene core and diethylamino group might confer biological activities such as fluorescence or drug delivery capabilities.
Research Findings
-
Biological Activity: Chromene derivatives are known for their antioxidant and anti-inflammatory properties, which could be beneficial in therapeutic applications .
-
Drug Delivery: The presence of a diethylamino group could enhance the compound's ability to interact with biological systems, potentially serving as a carrier for drugs.
Future Directions
-
Synthetic Optimization: Developing efficient synthesis methods to produce this compound on a larger scale.
-
Biological Assays: Conducting in vitro and in vivo studies to assess its biological activity and potential therapeutic applications.
Given the lack of specific information on this compound in the search results, future studies should focus on its synthesis, characterization, and biological evaluation to unlock its potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume